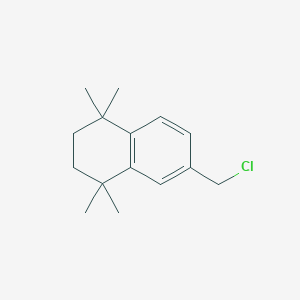

6-(Chlormethyl)-1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalin

Übersicht

Beschreibung

6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of chloromethylated aromatic hydrocarbons. This compound is characterized by the presence of a chloromethyl group attached to a tetrahydronaphthalene ring system, which is further substituted with four methyl groups. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Wissenschaftliche Forschungsanwendungen

6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and as a building block for pharmaceuticals.

Industry: It is used in the production of specialty chemicals, resins, and coatings.

Wirkmechanismus

Target of Action

Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

It’s worth noting that metabolic pathways are a series of interconnected biochemical reactions that convert a substrate molecule or molecules through a series of metabolic intermediates, eventually yielding a final product or products .

Result of Action

The compound’s potential role in sm cross-coupling reactions suggests it may contribute to the formation of new carbon–carbon bonds .

Action Environment

The success of sm cross-coupling reactions, in which similar compounds may play a role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethylated product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide, potassium carbonate, or amines are commonly used under mild to moderate conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Lacks the chloromethyl group, making it less reactive in substitution reactions.

6-(Bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene: Similar structure but with a bromomethyl group, which can undergo similar but often slower reactions compared to the chloromethyl derivative.

6-(Hydroxymethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene: Contains a hydroxymethyl group, making it more reactive in oxidation reactions.

Uniqueness

The presence of the chloromethyl group in 6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene imparts unique reactivity, particularly in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry.

Biologische Aktivität

Overview

6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS Number: 163117-71-3) is a chloromethylated aromatic hydrocarbon characterized by a tetrahydronaphthalene core with a chloromethyl substituent and four methyl groups. This unique structure enables diverse chemical reactivity and potential biological activity. Research into its biological properties has indicated various applications in medicinal chemistry and biochemistry.

The compound's molecular formula is , and it has a molecular weight of 250.79 g/mol. Its structure allows for multiple types of chemical reactions, including nucleophilic substitutions and oxidations.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 250.79 g/mol |

| IUPAC Name | 6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene |

| CAS Number | 163117-71-3 |

Antimicrobial Activity

Research indicates that derivatives of 6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene exhibit significant antimicrobial properties. A study demonstrated that various chloromethylated compounds showed strong activity against both Gram-positive and Gram-negative bacteria as well as fungi. The chloromethyl group enhances the compound's ability to interact with microbial cell membranes.

Case Study: Antimicrobial Efficacy

- Tested Organisms : Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Candida albicans (fungus).

- Results : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.

Anticancer Properties

The potential anticancer activity of this compound has been explored in various studies. Its derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

- Results : Treatment with the compound resulted in a reduction of cell viability by up to 70% at concentrations of 50 µM after 48 hours.

The biological activity of 6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene can be attributed to its ability to form reactive intermediates that interact with cellular macromolecules such as proteins and nucleic acids. The chloromethyl group is particularly reactive and may facilitate the formation of covalent bonds with nucleophilic sites in biological molecules.

Research Applications

The compound's unique properties make it suitable for various applications:

- Synthesis of Bioactive Molecules : It serves as an intermediate in synthesizing more complex organic molecules with potential therapeutic effects.

- Drug Development : Ongoing research is focused on its derivatives for developing new pharmaceuticals targeting microbial infections and cancer.

Eigenschaften

IUPAC Name |

6-(chloromethyl)-1,1,4,4-tetramethyl-2,3-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21Cl/c1-14(2)7-8-15(3,4)13-9-11(10-16)5-6-12(13)14/h5-6,9H,7-8,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSAGWEFEPFPFJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)CCl)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384196 | |

| Record name | 6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163117-71-3 | |

| Record name | 6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.